molecular formula C18H19NO3S B446381 METHYL 2-[(CYCLOPENTYLCARBONYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE

METHYL 2-[(CYCLOPENTYLCARBONYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE

Cat. No.: B446381
M. Wt: 329.4g/mol
InChI Key: QMBJJOJVPPQUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is a chemical compound with the molecular formula C18H19NO3S and a molecular weight of 329.41 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a phenyl group, and a cyclopentylcarbonylamino group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate typically involves the reaction of 2-amino-5-phenylthiophene-3-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(cyclopentylcarbonyl)amino]benzoate
  • Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate

Uniqueness

Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring, in particular, is a key feature that differentiates it from other similar compounds .

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4g/mol

IUPAC Name

methyl 2-(cyclopentanecarbonylamino)-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C18H19NO3S/c1-22-18(21)14-11-15(12-7-3-2-4-8-12)23-17(14)19-16(20)13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,19,20)

InChI Key

QMBJJOJVPPQUQL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3CCCC3

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3CCCC3

Origin of Product

United States

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